molecular formula C25H28FN3O6 B2723680 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate CAS No. 1351591-62-2

1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate

Cat. No. B2723680
M. Wt: 485.512
InChI Key: BUFYXBINFQNEDK-UHFFFAOYSA-N
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Description

The compound “1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Corrosion Inhibition

  • Electrochemical, Thermodynamic, and Quantum Chemical Studies: Benzimidazole derivatives, closely related to the compound , have been studied for their corrosion inhibiting properties on N80 steel in hydrochloric acid. These inhibitors displayed high efficiency and mixed-type inhibition nature (Yadav et al., 2016).

Pharmacokinetics of Novel Inhibitors

  • Hydrolysis-Mediated Clearance: Research on similar compounds, particularly anaplastic lymphoma kinase inhibitors, revealed insights into their pharmacokinetics. These studies focused on the impact of enzymatic hydrolysis on compound clearance, highlighting the importance of chemical stability in drug development (Teffera et al., 2013).

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization: A compound synthesized using a similar chemical approach was characterized using various techniques including IR, NMR, and MS. The study provides a framework for the synthesis and analytical characterization of such compounds (Govindhan et al., 2017).

Dual-Sensitive Probe Development

  • Development of Dual-Sensitive Probes: Research on compounds with a similar structure focused on developing probes for the detection of amines in environmental water. This work has implications for environmental monitoring and safety (You et al., 2010).

Eating Disorders and Compulsive Behavior

  • Role of Orexin-1 Receptor Mechanisms: Studies on compounds targeting orexin receptors, similar to the chemical structure , showed potential for treating binge eating and other eating disorders. This research provides insights into the neurochemical pathways involved in compulsive behavior (Piccoli et al., 2012).

Analytical Methods for Herbicides

  • Gas Chromatographic Methods for Herbicide Analysis: Research on the synthesis of dimethyl derivatives of imidazolinone herbicides, closely related to the queried compound, led to the development of efficient gas chromatographic methods for herbicide analysis (Anisuzzaman et al., 2000).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a fundamental goal in medicinal chemistry . Imidazole has become an important synthon in the development of new drugs , suggesting that derivatives like “1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate” may have potential in future drug development efforts.

properties

IUPAC Name

1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-(4-fluorophenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O2.C2H2O4/c1-16-11-21-22(12-17(16)2)27(15-25-21)13-18-7-9-26(10-8-18)23(28)14-29-20-5-3-19(24)4-6-20;3-1(4)2(5)6/h3-6,11-12,15,18H,7-10,13-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFYXBINFQNEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)COC4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone oxalate

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